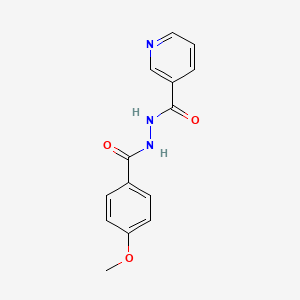

N'-(4-Methoxybenzoyl)nicotinohydrazide

Description

N'-(4-Methoxybenzoyl)nicotinohydrazide is a nicotinohydrazide derivative featuring a 4-methoxybenzoyl substituent. Nicotinohydrazides are a class of compounds derived from nicotinic acid (vitamin B3), where the carboxylic acid group is replaced by a hydrazide functionality. The 4-methoxybenzoyl group introduces electron-donating methoxy substituents, which influence electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C14H13N3O3 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

N'-(4-methoxybenzoyl)pyridine-3-carbohydrazide |

InChI |

InChI=1S/C14H13N3O3/c1-20-12-6-4-10(5-7-12)13(18)16-17-14(19)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,18)(H,17,19) |

InChI Key |

NFXQJHKPQIMGJF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Methoxybenzoyl)nicotinohydrazide typically involves the reaction of nicotinic acid hydrazide with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for N’-(4-Methoxybenzoyl)nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxybenzoyl)nicotinohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

Antimicrobial Activity

N'-(4-Methoxybenzoyl)nicotinohydrazide and its derivatives have been evaluated for their antimicrobial properties. Studies have shown that compounds with hydrazone functionalities exhibit significant antibacterial and antifungal activities. For instance, derivatives of similar hydrazone compounds were tested against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating promising results in inhibiting microbial growth .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N'-(4-Methoxybenzoyl)nicotinohydrazide | S. aureus | 12 µg/mL |

| N'-benzylidene-3,4-dimethoxybenzohydrazide | E. coli | 8 µg/mL |

| N'-(4-chloro-benzylidene)-nicotinohydrazide | C. albicans | 16 µg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Hydrazone derivatives can act as metal chelators, which may enhance their anticancer activity by sequestering essential metal ions required for cellular functions. Research indicates that certain complexes formed with metals like copper exhibit enhanced cytotoxicity against cancer cell lines, including gastric and colorectal cancers .

Case Study: Anticancer Activity of Metal Complexes

- Compound: Cu(II) complex of N'-(4-Methoxybenzoyl)nicotinohydrazide

- Cell Lines Tested: AGS (gastric adenocarcinoma), SW174 (colorectal cancer)

- Results: The complex showed IC50 values ranging from 6.5 to 18.3 µM, indicating significant antiproliferative activity.

Analytical Chemistry Applications

N'-(4-Methoxybenzoyl)nicotinohydrazide has potential applications in analytical chemistry, particularly as a chemosensor for detecting metal ions and anions in environmental samples. Its ability to form stable complexes with various metal ions makes it suitable for spectrophotometric analysis .

Table 2: Analytical Applications

| Application Type | Description |

|---|---|

| Chemosensor | Detection of metal ions in water samples |

| Spectrophotometric Agent | Determination of anions such as fluoride and cyanide |

| Environmental Monitoring | Assessment of heavy metals in soil and wastewater |

Mechanism of Action

The mechanism of action of N’-(4-Methoxybenzoyl)nicotinohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to bind to GABA receptors, potentially modulating their activity and exerting anticonvulsant effects . The compound’s hydrazide group can form hydrogen bonds with target proteins, influencing their function and stability .

Comparison with Similar Compounds

Nicotinohydrazide derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison with structurally related compounds:

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Donating Groups (e.g., 4-methoxy): Improve solubility and enhance anti-tubercular activity when positioned at the 6-site of nicotinohydrazide .

- Electron-Withdrawing Groups (e.g., nitro) : Increase redox activity but may reduce bioavailability due to higher hydrophobicity .

- Hydroxy Groups : Facilitate metal coordination, as seen in Mn(II) and Fe(II) complexes .

Anti-Tubercular Activity :

- 6-Methoxy Substitution : Compounds 5j–5l (MIC: 0.98–3.9 mg/mL) showed superior activity compared to unsubstituted analogs (MIC: 1.95–7.81 mg/mL) .

- Halogen Substitution: 5-Br substituents (MIC: 0.24 mg/mL) outperformed 5-Cl (MIC: 0.48 mg/mL) in isatin-nicotinohydrazide hybrids .

- Lipophilicity : Increased lipophilicity via C-5 halogenation (Br > Cl) enhanced mycobacterial membrane penetration .

Corrosion Inhibition :

- N'-(4-Hydroxy-3-methoxybenzylidene)nicotinohydrazide achieved 97% efficiency in 1 M HCl, attributed to adsorption via N/O heteroatoms and planar molecular geometry .

Quantum Chemical and Structural Insights

- Correlation with Experimental Data: DFT studies on N'-(4-hydroxy-3-methoxybenzylidene)nicotinohydrazide confirmed high HOMO energy (-5.12 eV), indicating strong electron-donating capacity and adsorption on metal surfaces .

- Chelate Ring Stacking: Nicotinohydrazide ligands (e.g., N'-(1-(2-pyridyl)ethylidene)nicotinohydrazide) form stacked chelate rings in Hg(II) complexes, enhancing structural stability .

Biological Activity

N'-(4-Methoxybenzoyl)nicotinohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

N'-(4-Methoxybenzoyl)nicotinohydrazide is characterized by the presence of a hydrazide-hydrazone functional group, which has been linked to various biological activities. The molecular structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 244.26 g/mol

This compound is derived from nicotinohydrazide and 4-methoxybenzoyl chloride, which enhances its lipophilicity and bioactivity.

Anticancer Activity

Recent studies have demonstrated that compounds containing hydrazide-hydrazone functionalities exhibit notable anticancer properties. For instance, hydrazone derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins.

- Case Study : A study reported that metal complexes of similar hydrazone derivatives exhibited enhanced anticancer activity against liver (HEPG2) and colorectal (HCT-116) cancer cell lines, with IC values as low as 3–5 µM .

Table 1: Anticancer Activity of Hydrazide Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| N'-(4-Methoxybenzoyl)nicotinohydrazide | HEPG2 | 3–5 | Apoptosis via ROS and caspase activation |

| Cu(II)-complexed derivative | HCT-116 | 3–5 | Apoptosis via ROS generation |

| Benzothiazole derivative | A549 | 6.5–18.3 | Tubulin polymerization inhibition |

Antimicrobial Activity

N'-(4-Methoxybenzoyl)nicotinohydrazide has also been evaluated for its antimicrobial properties. Hydrazides are known for their ability to inhibit bacterial growth, which is crucial in the fight against resistant strains.

- Research Findings : A study indicated that derivatives with methoxybenzoyl groups showed improved antibacterial activity against various pathogens, suggesting that modifications in the structure can enhance efficacy .

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| N'-(4-Methoxybenzoyl)nicotinohydrazide | E. coli | 15 |

| SMART compound | S. aureus | 10 |

The biological activity of N'-(4-Methoxybenzoyl)nicotinohydrazide can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and the generation of ROS, leading to cell cycle arrest.

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

- Metal Coordination : The ability of hydrazones to form metal complexes enhances their biological activity by improving solubility and cellular uptake.

Q & A

Q. What are the standard synthetic routes for N'-(4-Methoxybenzoyl)nicotinohydrazide and its derivatives?

The synthesis typically involves condensation reactions between nicotinohydrazide and substituted carbonyl compounds. For example:

- Cyclization with POCl₃ : Substituted benzoic acid hydrazides are cyclized using phosphorus oxychloride (POCl₃) at 120°C to form oxadiazole derivatives .

- Schiff base formation : Reaction of nicotinohydrazide with aromatic aldehydes (e.g., 4-pyridinecarboxaldehyde) under reflux in ethanol with formic acid yields hydrazone derivatives .

- Metal complex synthesis : Coordination with transition metals (e.g., Zn(II), Cu(II)) is achieved by refluxing the ligand with metal salts in ethanol, followed by crystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing N'-(4-Methoxybenzoyl)nicotinohydrazide derivatives?

- Spectroscopy :

- Crystallography :

Q. What in vitro assays are commonly used to evaluate the biological activity of these derivatives?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Anti-inflammatory activity : Inhibition of COX-2 enzyme via ELISA or Western blot .

- Antimicrobial screening : Agar diffusion or microdilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking predict the reactivity and bioactivity of N'-(4-Methoxybenzoyl)nicotinohydrazide derivatives?

- DFT : Calculates electronic properties (HOMO-LUMO gaps, molecular electrostatic potential) to predict reactivity. For example, a smaller HOMO-LUMO gap correlates with higher bioactivity .

- Molecular docking : Simulates ligand-protein interactions (e.g., with EGFR or COX-2) using AutoDock Vina. Key parameters include binding energy (ΔG) and hydrogen-bonding patterns .

- Hirshfeld surface analysis : Maps intermolecular interactions in crystals to guide structural optimization .

Q. What methodologies elucidate the cytotoxic mechanisms of metal complexes derived from N'-(4-Methoxybenzoyl)nicotinohydrazide?

- Structural analysis : SC-XRD reveals coordination geometry (e.g., octahedral Zn(II) complexes), which influences DNA intercalation or ROS generation .

- Flow cytometry : Assesses apoptosis via Annexin V/PI staining .

- Computational studies : Molecular dynamics simulations track metal-ligand stability in physiological conditions .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Standardized protocols : Use consistent cell lines (e.g., ATCC-certified) and assay conditions (e.g., 24-h incubation for MTT) .

- Meta-analysis : Compare IC₅₀ values across studies while accounting for structural variations (e.g., methoxy vs. nitro substituents) .

- Dose-response validation : Replicate experiments with purified compounds to exclude impurities .

Q. How do solvation effects and substituent positioning influence spectroscopic properties and reactivity?

- Solvent polarity : Polar solvents (e.g., DMSO) enhance charge-transfer transitions in UV-Vis spectra, shifting λmax by 10–20 nm .

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, increasing electrophilicity and antimicrobial potency .

- Hydrogen-bonding networks : Crystallographic data show that methoxy groups stabilize supramolecular architectures via C-H···O interactions .

Methodological Recommendations

- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times from hours to minutes .

- Data validation : Cross-verify computational results (e.g., docking scores) with experimental IC₅₀ values to avoid overinterpretation .

- Crystallographic refinement : Employ Olex2 or SHELXTL for high-resolution structure solving, particularly for twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.